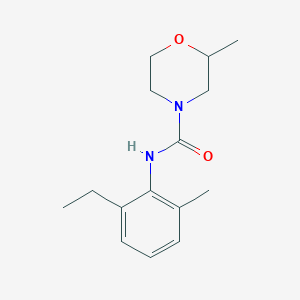
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide, commonly known as MEM, is a synthetic compound that belongs to the class of morpholine carboxamides. It is widely used in scientific research due to its unique properties and potential applications in various fields. In
Mécanisme D'action
The exact mechanism of action of MEM is not fully understood, but it is believed to act as a selective antagonist of the voltage-gated sodium channels, thereby reducing the excitability of neurons and inhibiting the transmission of pain signals. It also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
MEM has been shown to produce a range of biochemical and physiological effects, including the inhibition of the release of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of the activity of various neurotransmitter systems. It has also been shown to have a low toxicity profile and a favorable pharmacokinetic profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEM in lab experiments is its potency and selectivity, which allows for precise modulation of neuronal activity. It also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of using MEM is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of MEM, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other neurological disorders, and the elucidation of its precise mechanism of action. Additionally, the use of MEM in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic potential.
Méthodes De Synthèse
MEM can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 2-chloro-N-methylmorpholine, followed by the addition of dimethylamine and acetic anhydride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
MEM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of novel therapeutics for the treatment of pain and neurological disorders.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-13-7-5-6-11(2)14(13)16-15(18)17-8-9-19-12(3)10-17/h5-7,12H,4,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPIFQCFOGWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCOC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea](/img/structure/B7511850.png)




![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)

